(2-Bromo-4-ethoxyphenyl)boronic acid

Description

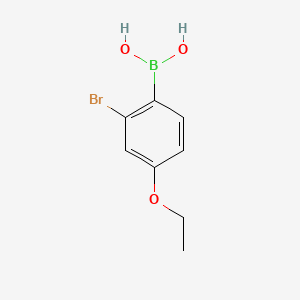

(2-Bromo-4-ethoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a bromine atom at the 2-position and an ethoxy group at the 4-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles. This compound’s unique substitution pattern may influence its electronic properties (e.g., Lewis acidity, pKa), solubility, and biological activity.

Properties

Molecular Formula |

C8H10BBrO3 |

|---|---|

Molecular Weight |

244.88 g/mol |

IUPAC Name |

(2-bromo-4-ethoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 |

InChI Key |

RPYIORJDKVNEFJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)Br)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromine and ethoxy substituents in (2-Bromo-4-ethoxyphenyl)boronic acid modulate its electronic and steric properties. Key comparisons include:

*Calculated based on formula C₈H₉BBrO₃.

Key Observations :

Antiproliferative Effects

Several boronic acids exhibit cytotoxic properties, though data for this compound are lacking. Notable examples:

Implications :

Enzyme Inhibition

Boronic acids are potent inhibitors of proteases and other enzymes:

Implications :

Physicochemical and Mechanistic Insights

pKa and Lewis Acidity

- The pKa of boronic acids governs their reactivity and binding to diols (e.g., glucose). Electron-withdrawing substituents lower pKa, enhancing boronate formation at physiological pH .

- Example : Fluorinated boronic acids (e.g., B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid) exhibit lower pKa values due to through-space electron withdrawal .

- Prediction for this compound: The ethoxy group may raise pKa compared to non-ethoxy analogs, reducing binding affinity under physiological conditions .

Solubility and Stability

- Hydrophobic substituents (e.g., bromine, aromatic rings) reduce aqueous solubility, as seen in pyren-1-yl boronic acid, which precipitates in culture media .

- Ethoxy groups may improve solubility slightly compared to fully non-polar substituents but are insufficient for in vivo applications without formulation aids .

Q & A

Q. What are the optimal synthetic routes for (2-bromo-4-ethoxyphenyl)boronic acid, and how can purity be ensured?

The synthesis typically involves palladium-catalyzed Miyaura borylation of brominated aryl precursors or direct functionalization of phenylboronic acid derivatives. Key steps include halogen-metal exchange or cross-coupling under inert conditions. To ensure purity, recrystallization from aprotic solvents (e.g., THF/hexane) and characterization via NMR (to confirm boronic acid integrity) and LC-MS/MS (to detect trace impurities <1 ppm) are recommended .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a versatile coupling partner for aryl halides, enabling C-C bond formation in drug intermediates and materials. Critical parameters include ligand choice (e.g., SPhos for sterically hindered substrates), base (KCO or CsF), and solvent (DME/HO). Post-reaction, boronate ester intermediates are hydrolyzed under mild acidic conditions. Yield optimization requires monitoring via NMR or HPLC .

Q. What analytical methods are most effective for quantifying boronic acid impurities in drug substances?

Triple quadrupole LC-MS/MS in MRM mode provides high sensitivity (LOD <0.1 ppm) for underivatized boronic acids. Method validation should include linearity (1–100 ppm), accuracy (spiked recovery 90–110%), and robustness testing against pH/temperature variations. Derivatization with diols (e.g., mannitol) may reduce boroxine interference in MS analysis .

Advanced Research Questions

Q. How do buffer conditions influence the selectivity of this compound in glycoprotein binding assays?

Boronic acids bind glycoproteins via reversible diol interactions, but selectivity depends on secondary interactions (e.g., hydrophobic or electrostatic). Using borate buffer at pH 8.5 enhances binding affinity for terminal sialic acid residues, while high ionic strength (e.g., 150 mM NaCl) reduces non-specific adsorption. SPR studies show that altering the buffer system (e.g., switching from Tris to HEPES) can improve discrimination between glycosylated and non-glycosylated proteins by >50% .

Q. What are the kinetic parameters of this compound binding to diols under physiological conditions?

Stopped-flow fluorescence studies reveal binding occurs within seconds (), with fructose > tagatose > glucose affinity. The rate-determining step is diol orientation, not boronate ester formation. At pH 7.4, the pseudo-first-order equilibrium constant () correlates with NMR chemical shifts, enabling real-time monitoring in biosensor applications .

Q. How can computational models guide the design of boronic acid-based chiroptical sensors?

QSAR-driven clustering (e.g., k-means on 613 Mordred descriptors) identifies boronic acids with optimal steric/electronic properties for target analytes. Machine learning predicts binding constants using pKa (derived from NMR shifts) and polar surface area. For glucose sensing, boronic acids with ortho-electron-withdrawing groups (e.g., -Br, -CF) enhance binding rigidity and fluorescence response .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

Derivatization with 1,2-diols (e.g., pinacol) stabilizes boronic acids as cyclic esters, preventing dehydration/trimerization. Alternatively, using a basic matrix (e.g., DHB with 0.1% NHOH) suppresses boroxine formation. For peptides, arginine-specific labeling with phenylboronic acid improves ionization efficiency and reduces fragmentation .

Q. How does the bromo-ethoxy substituent affect the anticancer activity of boronic acid derivatives?

The bromine atom enhances electrophilicity for covalent binding to proteasome threonine residues, while the ethoxy group improves membrane permeability. In glioblastoma models, arylboronic acids with halogen substituents show IC values <10 µM. Synergy with heterocycles (e.g., pyridine) is attributed to π-stacking with cellular targets .

Methodological Considerations

Q. What experimental parameters optimize solvent/base systems for boronic acid-mediated reactions?

A mixed-integer optimization approach (e.g., surrogate-based PWAS) evaluates 3,696 combinations of solvents (THF, DMF), bases (CsCO, KPO), and ligands (SPhos, XPhos). Pareto front analysis identifies conditions balancing yield (>80%) and purity (>95%). For aqueous reactions, phase-transfer catalysts (e.g., TBAB) enhance reactivity .

Q. How can researchers assess the hydrolytic stability of this compound in vivo?

Stability is pH-dependent: at physiological pH (7.4), protodeboronation half-life () is ~2 hours, monitored via NMR. Co-administration with diols (e.g., sorbitol) extends to >6 hours by forming stable boronate esters. Radiolabeling () enables PET tracking of biodistribution .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Use PPE (gloves, goggles) to prevent skin/eye contact. Store under nitrogen at 4°C to avoid moisture-induced degradation. Waste disposal requires neutralization with excess NaHCO followed by incineration. LC-MS monitoring of hydrolyzed byproducts (e.g., phenol derivatives) is advised for toxicity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.